methyl 2-[4-[1H-indole-7-carbonyl(methyl)amino]phenoxy]acetate
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Overview
Description
Methyl 2-[4-[1H-indole-7-carbonyl(methyl)amino]phenoxy]acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-[1H-indole-7-carbonyl(methyl)amino]phenoxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carbonyl Group: The carbonyl group at the 7-position of the indole ring can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Amidation: The carbonyl group can be converted to an amide by reacting with a suitable amine, such as methylamine, under mild conditions.
Ether Formation: The phenoxyacetate moiety can be introduced through a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide, such as methyl bromoacetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[1H-indole-7-carbonyl(methyl)amino]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the indole core.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-[4-[1H-indole-7-carbonyl(methyl)amino]phenoxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[4-[1H-indole-7-carbonyl(methyl)amino]phenoxy]acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Tryptophan: An essential amino acid with an indole side chain.
Uniqueness
Methyl 2-[4-[1H-indole-7-carbonyl(methyl)amino]phenoxy]acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an indole core with a phenoxyacetate moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[4-[1H-indole-7-carbonyl(methyl)amino]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-21(14-6-8-15(9-7-14)25-12-17(22)24-2)19(23)16-5-3-4-13-10-11-20-18(13)16/h3-11,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSRQPUUQPOZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)OC)C(=O)C2=CC=CC3=C2NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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